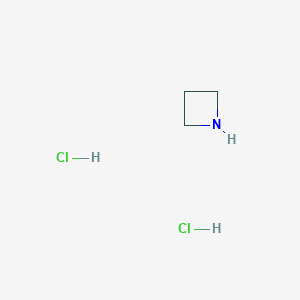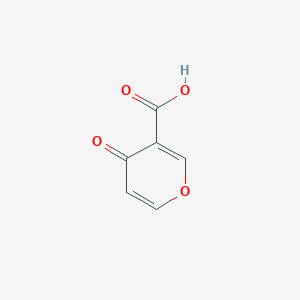
(Furan-2-ylmethyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Furan-2-ylmethyl)boronic acid is an organic compound that features a furan ring attached to a boronic acid group via a methylene bridge. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Furan-2-ylmethyl)boronic acid can be synthesized through several methods, including:
Hydroboration: This involves the addition of a borane reagent to a furan derivative. The reaction typically proceeds under mild conditions and is highly regioselective.
Electrophilic Borylation: This method uses aryl Grignard reagents prepared from aryl bromides and involves the direct insertion of magnesium in the presence of lithium chloride.
Industrial Production Methods: Industrial production of this compound often employs continuous flow setups for handling organolithium chemistry on a multigram scale. This method allows for high throughput and efficient synthesis of the compound .
Types of Reactions:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound.
Oxidation and Reduction: The compound can undergo oxidation to form furan-2-carboxylic acid or reduction to yield furan-2-ylmethanol.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Furan-2-carboxylic acid: Formed through oxidation.
Furan-2-ylmethanol: Formed through reduction.
Aplicaciones Científicas De Investigación
(Furan-2-ylmethyl)boronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as an antibacterial agent.
Industry: Utilized in the production of polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (Furan-2-ylmethyl)boronic acid in cross-coupling reactions involves the formation of a boron-palladium complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst, facilitating the formation of a new carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or triflate used in the reaction.
Comparación Con Compuestos Similares
- Phenylboronic acid
- (Thiophen-2-ylmethyl)boronic acid
- (Pyridin-2-ylmethyl)boronic acid
Comparison: (Furan-2-ylmethyl)boronic acid is unique due to its furan ring, which imparts distinct electronic properties and reactivity compared to other boronic acids. For example, phenylboronic acid lacks the oxygen atom present in the furan ring, resulting in different reactivity and stability profiles. Similarly, (Thiophen-2-ylmethyl)boronic acid contains a sulfur atom, which affects its electronic properties and reactivity in cross-coupling reactions .
Propiedades
Fórmula molecular |
C5H7BO3 |
|---|---|
Peso molecular |
125.92 g/mol |
Nombre IUPAC |
furan-2-ylmethylboronic acid |
InChI |
InChI=1S/C5H7BO3/c7-6(8)4-5-2-1-3-9-5/h1-3,7-8H,4H2 |
Clave InChI |
BVOLUIYSDNNKFA-UHFFFAOYSA-N |
SMILES canónico |
B(CC1=CC=CO1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11923032.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine](/img/structure/B11923042.png)
![1-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B11923050.png)
![1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11923056.png)

![4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde](/img/structure/B11923066.png)





![7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11923118.png)
